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Introduction
Positron Annihilation Spectroscopy (PAS) is a powerful and non-destructive analytical

technique for characterizing open-volume defects in crystalline materials at the atomic scale.

By utilizing a Sodium-22 (²²Na) positron source, this method provides invaluable insights into

the size, concentration, and chemical environment of vacancies, vacancy clusters, dislocations,

and voids. This information is critical for understanding material properties, predicting

performance, and ensuring the quality of crystalline substances in various fields, including

materials science, semiconductor research, and pharmaceutical drug development.

The fundamental principle of PAS lies in the behavior of positrons, the antimatter counterparts

of electrons, when introduced into a material. Positrons rapidly thermalize and diffuse through

the crystal lattice. In a defect-free lattice, positrons annihilate with electrons, emitting two 511

keV gamma rays. However, positrons are preferentially trapped at open-volume defects due to

the localized lower electron density and the absence of a repulsive positively charged nucleus.

This trapping alters the annihilation characteristics, which are measured by two primary

techniques: Positron Annihilation Lifetime Spectroscopy (PALS) and Doppler Broadening

Spectroscopy (DBS).

Positron Annihilation Lifetime Spectroscopy (PALS): This technique measures the time delay

between the emission of a positron from the ²²Na source and its subsequent annihilation. The
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lifetime of a positron is extended when it is trapped in a defect, as the electron density is lower

than in the bulk material. The measured lifetime spectrum can be deconvoluted into

components, each corresponding to a specific annihilation site, thus providing information on

the size and concentration of defects.

Doppler Broadening Spectroscopy (DBS): DBS measures the energy distribution of the

annihilation gamma rays. The momentum of the electron-positron pair at the moment of

annihilation causes a Doppler shift in the energy of the emitted photons. Annihilation with low-

momentum valence electrons in a defect site leads to a narrower 511 keV peak compared to

annihilation with high-momentum core electrons in the bulk lattice. The shape of this peak,

quantified by the S (shape) and W (wing) parameters, provides information about the type and

concentration of defects and their chemical surroundings.

Data Presentation
The following tables summarize typical quantitative data obtained from Sodium-22 PAS

experiments for different classes of materials.

Table 1: Positron Lifetimes in Metals

Metal Defect Type Positron Lifetime (ps)

Aluminum (Al) Bulk (defect-free) ~162

Monovacancy ~245-250[1]

Iron (Fe) Bulk (defect-free) ~110

Monovacancy ~175

Copper (Cu) Bulk (defect-free) ~122

Monovacancy ~180

Table 2: Positron Lifetimes in Semiconductors
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Semiconductor Defect Type Positron Lifetime (ps)

Silicon (Si) Bulk (defect-free) ~218-220

Monovacancy ~257-270

Divacancy ~300-325

Silicon Carbide (6H-SiC) Bulk (defect-free) ~136-148[2]

Silicon Vacancy (VSi) ~175-260[2]

Carbon Vacancy (VC) ~150-160

Table 3: Positron Lifetimes in Polymers

Polymer Feature Positron Lifetime (ns)

Polycarbonate (PC) Free Volume (o-Ps) ~1.8 - 2.2

Polystyrene (PS) Free Volume (o-Ps) ~2.0 - 2.5

Poly(methyl methacrylate)

(PMMA)
Free Volume (o-Ps) ~1.5 - 2.0

Experimental Protocols
Protocol 1: Positron Annihilation Lifetime Spectroscopy
(PALS)
Objective: To measure the positron lifetime spectrum of a material to determine the size and

concentration of open-volume defects.

Materials:

PALS Spectrometer with two fast scintillation detectors (e.g., BaF₂ or LaBr₃) and associated

electronics (Constant Fraction Discriminators, Time-to-Amplitude Converter, Multichannel

Analyzer).
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²²Na positron source (typically 10-50 µCi) encapsulated in a thin foil (e.g., Kapton or

titanium).

Sample of interest (two identical pieces are required for the "sandwich" configuration).

Reference material with a well-known single positron lifetime (e.g., well-annealed, defect-free

silicon or aluminum).

Data acquisition and analysis software (e.g., PATFIT, MELT).

Procedure:

Sample Preparation:

Ensure the two sample pieces are flat, clean, and have parallel surfaces. The thickness

should be sufficient to stop the majority of positrons from the ²²Na source (typically > 0.5

mm for most solids).

For powdered samples, press them into two identical pellets.

Spectrometer Calibration:

Use a calibrated time-to-amplitude converter (TAC) and multichannel analyzer (MCA) to

establish a time calibration (ps/channel). This is typically done using a calibrated delay

line.

Measure the instrument resolution function (IRF) using a reference material that exhibits a

single, short positron lifetime. The IRF is typically a near-Gaussian distribution and its full

width at half maximum (FWHM) should be determined.

Data Acquisition:

Create a "sandwich" by placing the ²²Na source between the two identical pieces of the

sample material.

Position the sample sandwich between the two detectors in a face-to-face geometry.
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The "start" detector is tuned to detect the 1.27 MeV gamma-ray emitted simultaneously

with the positron from the ²²Na decay.

The "stop" detector is tuned to detect one of the 511 keV annihilation gamma-rays.

Acquire the lifetime spectrum for a sufficient duration to accumulate high statistics

(typically 10⁶ to 10⁷ counts) to ensure reliable deconvolution of lifetime components.

Data Analysis:

Subtract the background from the raw spectrum.

Deconvolute the measured spectrum into a sum of exponential decay components using a

suitable software package. The analysis involves fitting the data with the following model,

convoluted with the instrument resolution function: N(t) = Σ (Iᵢ / τᵢ) * exp(-t / τᵢ) where τᵢ is

the positron lifetime of the i-th component and Iᵢ is its corresponding intensity.

The number of lifetime components is determined by the best fit to the experimental data.

Each component (τᵢ, Iᵢ) corresponds to a different annihilation state (e.g., bulk, vacancy,

vacancy cluster).

The average positron lifetime can be calculated as: τ_avg = Σ (Iᵢ * τᵢ)

Protocol 2: Doppler Broadening Spectroscopy (DBS)
Objective: To measure the momentum distribution of the annihilating electron-positron pairs to

characterize the chemical environment of the annihilation sites.

Materials:

DBS Spectrometer with a high-purity germanium (HPGe) detector with excellent energy

resolution.

²²Na positron source.

Sample of interest.

Data acquisition system (Multichannel Analyzer).
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Data analysis software.

Procedure:

Sample Preparation:

Prepare the sample in a similar manner to the PALS experiment. A single piece of the

sample is often sufficient.

Spectrometer Setup:

Place the HPGe detector in close proximity to the sample with the ²²Na source positioned

on the sample surface.

Ensure proper energy calibration of the detector using standard gamma-ray sources (e.g.,

¹³³Ba, ¹³⁷Cs).

Data Acquisition:

Acquire the energy spectrum of the annihilation gamma-rays around the 511 keV peak.

Collect a sufficient number of counts in the peak (typically > 10⁶) to ensure good statistical

accuracy for the analysis of the peak shape.

Data Analysis:

After background subtraction, the shape of the 511 keV annihilation peak is analyzed

using the S (shape) and W (wing) parameters.

S-parameter: Defined as the ratio of the counts in the central region of the annihilation

peak to the total counts in the peak. It is sensitive to annihilation with low-momentum

valence electrons, which is characteristic of open-volume defects.

W-parameter: Defined as the ratio of the counts in the "wing" regions (at higher and lower

energies relative to the peak center) to the total counts in the peak. It is sensitive to

annihilation with high-momentum core electrons.
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An increase in the S-parameter and a corresponding decrease in the W-parameter

typically indicate an increase in the concentration of open-volume defects.

A plot of the S-parameter versus the W-parameter can be used to identify different types of

defects or changes in the chemical environment of the defects.

Visualizations
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Caption: Experimental workflow for investigating crystal defects using ²²Na PAS.
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Caption: Logical flow of PALS data analysis.
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Caption: Logical flow of DBS data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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